molecular formula C22H19FN2O3 B4036847 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B4036847
M. Wt: 378.4 g/mol
InChI Key: WBHGYHORSKVTON-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique structure with a dioxooctahydro-methanoisoindole core and a fluorophenyl group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dioxooctahydro-methanoisoindole Core: This step could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine derivative of the core structure.

    Amidation Reaction: The final step could involve the formation of the benzamide linkage through a condensation reaction between the amine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide could be investigated for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The fluorophenyl group could play a role in enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: A simpler analog that lacks the dioxooctahydro-methanoisoindole core.

    3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide: A compound that lacks the fluorophenyl group.

Uniqueness

The uniqueness of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-20(26)14-2-1-3-17(11-14)25-21(27)18-12-4-5-13(10-12)19(18)22(25)28/h1-3,6-9,11-13,18-19H,4-5,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHGYHORSKVTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 4
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 5
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 6
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide

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